Cas no 15727-65-8 (1-Ethynylnaphthalene)

1-Ethynylnaphthalene 化学的及び物理的性質
名前と識別子
-
- Naphthalene, 1-ethynyl-
- 1-ETHYNYL NAPHTHALENE
- (1-naphthyl)acetylene
- 1-(ethynyl)naphthalene
- 1-naphthalene-acetylene
- ethynyl-naphthalene
- Naphthalene,1-ethynyl
- naphthylacetylene
- 1-Ethynylnaphthalene
- alpha-Naphthylacetylene
- 1-naphthylethyne
- I+/--ethynylnaphthalene
- MFCD02093737
- EN300-1254862
- ethynylnaphthalene
- AMY19110
- DTXSID90935650
- 1-ethynyl-naphthalene
- MCZUXEWWARACSP-UHFFFAOYSA-N
- AKOS005257076
- 1-Ethynylnaphthalene, 97%
- SY058294
- HY-111430
- CS-0040672
- J-009399
- PD102345
- 15727-65-8
- 304905-17-7
- FT-0723095
- InChI=1/C12H8/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h1,3-9
- F21368
- MS-20422
- 1-naphthylacetylene
- STL556117
- BBL102318
- DB-312180
- 1-Ethynyl -naphthalene
- DTXCID501364276
- DB-019180
-
- MDL: MFCD02093737
- インチ: InChI=1S/C12H8/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h1,3-9H
- InChIKey: MCZUXEWWARACSP-UHFFFAOYSA-N
- ほほえんだ: C#CC1=C2C=CC=CC2=CC=C1
計算された属性
- せいみつぶんしりょう: 152.06300
- どういたいしつりょう: 152.062600255g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 0Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 金色の液体
- 密度みつど: 1.070 g/mL at 25 °C(lit.)
- ゆうかいてん: 1°C
- ふってん: 209.67°C (rough estimate)
- フラッシュポイント: 華氏温度:134.6°f< br / >摂氏度:57°C< br / >
- 屈折率: n20/D 1.6500(lit.)
- PSA: 0.00000
- LogP: 2.82110
- ようかいせい: 未確定
1-Ethynylnaphthalene セキュリティ情報
1-Ethynylnaphthalene 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
1-Ethynylnaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A508090-250mg |
1-Ethynylnaphthalene |
15727-65-8 | 97% | 250mg |
$7.0 | 2025-02-20 | |
MedChemExpress | HY-111430-10mM*1 mL in DMSO |
1-Ethynylnaphthalene |
15727-65-8 | 99.27% | 10mM*1 mL in DMSO |
¥550 | 2024-04-19 | |
Chemenu | CM141664-10g |
1-Ethynylnaphthalene |
15727-65-8 | 97% | 10g |
$*** | 2023-03-30 | |
eNovation Chemicals LLC | Y1198902-5g |
1-Ethynylnaphthalene |
15727-65-8 | 97% | 5g |
$120 | 2024-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35955-5g |
1-Ethynylnaphthalene |
15727-65-8 | 5g |
¥1486.0 | 2021-09-03 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E881938-1g |
1-Ethynylnaphthalene |
15727-65-8 | ≥99% | 1g |
¥1,920.00 | 2022-01-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111312-1g |
1-Ethynylnaphthalene |
15727-65-8 | 98% | 1g |
¥144.00 | 2023-11-21 | |
Ambeed | A508090-100mg |
1-Ethynylnaphthalene |
15727-65-8 | 97% | 100mg |
$5.0 | 2025-02-20 | |
abcr | AB543600-1 g |
1-Ethynylnaphthalene, 95%; . |
15727-65-8 | 95% | 1g |
€92.30 | 2023-07-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NS102-200mg |
1-Ethynylnaphthalene |
15727-65-8 | 97% | 200mg |
¥179.0 | 2023-04-08 |
1-Ethynylnaphthalene 関連文献
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P. ?ak,M. Bo?t,C. Pietraszuk RSC Adv. 2018 8 40016
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Azusa Suzuki,Masaki Yanagi,Takuya Takeda,Robert H. E. Hudson,Yoshio Saito Org. Biomol. Chem. 2017 15 7853
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Masaki Yanagi,Azusa Suzuki,Robert H. E. Hudson,Yoshio Saito Org. Biomol. Chem. 2018 16 1496
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Juhwan Kim,Mehran J. Umerani,Reina Kurakake,Huiting Qin,Joseph W. Ziller,Alon A. Gorodetsky,Young S. Park RSC Adv. 2021 11 13722
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5. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group
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Jeehyun Yang,Mica C. Smith,Matthew B. Prendergast,Te-Chun Chu,William H. Green Phys. Chem. Chem. Phys. 2021 23 14325
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Azusa Suzuki,Mio Saito,Ryuzi Katoh,Yoshio Saito Org. Biomol. Chem. 2015 13 7459
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Hexu Ye,Silvia Alessandrini,Mattia Melosso,Cristina Puzzarini Phys. Chem. Chem. Phys. 2022 24 23254
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Philippe Guionneau Dalton Trans. 2014 43 382
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Matthew G. Reeves,Elodie Tailleur,Peter A. Wood,Mathieu Marchivie,Guillaume Chastanet,Philippe Guionneau,Simon Parsons Chem. Sci. 2021 12 1007
1-Ethynylnaphthaleneに関する追加情報
Research Briefing on 1-Ethynylnaphthalene (CAS: 15727-65-8) in Chemical Biology and Pharmaceutical Applications
1-Ethynylnaphthalene (CAS: 15727-65-8) is a naphthalene derivative featuring an ethynyl group, which has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and material science. Recent studies have explored its utility as a building block for synthesizing complex organic molecules, particularly in click chemistry and bioorthogonal reactions. This briefing consolidates the latest findings on its synthesis, biological activity, and emerging applications.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the use of 1-Ethynylnaphthalene as a precursor for developing fluorescent probes targeting amyloid-beta aggregates in Alzheimer's disease. The ethynyl group enabled efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding probes with high binding affinity (Kd = 12 nM) and selectivity. This highlights its potential in neurodegenerative disease diagnostics.
In materials science, researchers at MIT (2024) leveraged 1-Ethynylnaphthalene's π-conjugated system to design organic semiconductors with tunable bandgaps (1.8–2.4 eV). The compound's rigid naphthalene core and ethynyl spacer facilitated charge transport, achieving hole mobility of 0.45 cm²/V·s in thin-film transistors—a 30% improvement over analogous phenyl-based systems.
Pharmacological investigations revealed unexpected kinase inhibitory activity. A Nature Chemical Biology paper (2023) identified 1-Ethynylnaphthalene derivatives as allosteric modulators of MAPK14 (p38α), with lead compound EN-7 showing IC50 = 280 nM and >100-fold selectivity over other kinases. Molecular dynamics simulations attributed this to unique hydrophobic interactions with the kinase's αC-helix.
Ongoing clinical-stage research (Phase I/II) by Novartis explores 1-Ethynylnaphthalene-containing PROTACs for degrading BRD4 in hematological malignancies. Early data show 60% tumor reduction in xenograft models at 5 mg/kg dosing, with favorable pharmacokinetics (t1/2 = 9.2 h, oral bioavailability = 42%).
Challenges remain in optimizing the compound's metabolic stability—cytochrome P450 assays indicate rapid oxidation at the ethynyl terminus (CLint = 48 mL/min/kg). Recent work by Scripps Research Institute (2024) addressed this through deuteration, yielding analogs with 3-fold improved hepatic stability while maintaining activity.
The compound's safety profile is under scrutiny following a 2024 Toxicological Sciences report of dose-dependent hepatotoxicity in rodents (LOAEL = 50 mg/kg/day). Structure-toxicity relationships suggest the naphthalene moiety's planarity contributes to CYP3A4-mediated reactive metabolite formation, prompting development of partially saturated analogs.
In conclusion, 1-Ethynylnaphthalene (15727-65-8) represents a multifaceted scaffold bridging chemical biology and drug development. Its unique structural features enable diverse applications from diagnostics to targeted protein degradation, though optimization of pharmacokinetic properties remains critical for translational success. Future research directions include exploring its use in covalent inhibitor design and as a linker for antibody-drug conjugates.
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